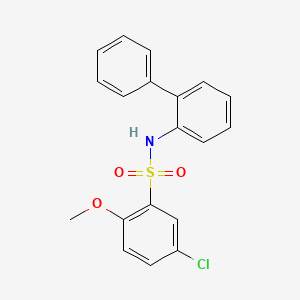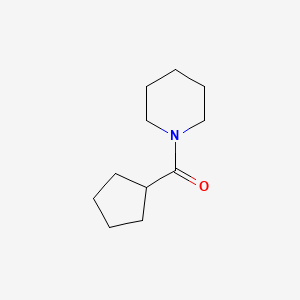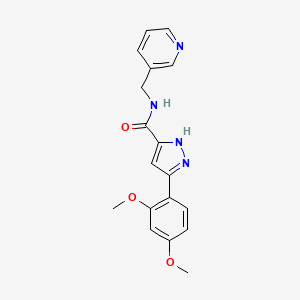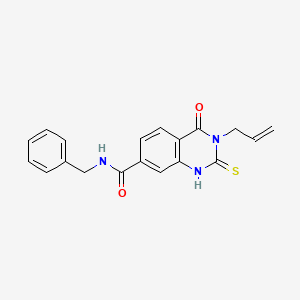
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme involved in the signaling pathways of several cytokines.
Wirkmechanismus
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide is a potent inhibitor of JAK3, an enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
In preclinical studies, 5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been shown to improve skin lesions in a mouse model of psoriasis. In clinical trials, 5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it a useful tool for studying the role of JAK3 in cytokine signaling pathways. However, its immunosuppressive effects may limit its use in certain experiments, particularly those involving immune cells.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the development of more selective JAK3 inhibitors that may have fewer side effects than 5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide in humans.
Synthesemethoden
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including bromination, Suzuki coupling, and sulfonation. The final product is obtained as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in several diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its immunosuppressive effects in organ transplantation and graft-versus-host disease.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-24-18-12-11-15(20)13-19(18)25(22,23)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDPXWOJLBJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)






![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)